molecular formula C15H24N4O2 B2988647 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide CAS No. 1797650-73-7

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide

Cat. No. B2988647
CAS RN: 1797650-73-7
M. Wt: 292.383
InChI Key: ARIKNKJKBZGYGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide”, involves various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . These methods can be used to synthesize various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide” is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms. The molecule also contains a morpholine ring and a pivalamide group.


Chemical Reactions Analysis

Pyrimidine derivatives, such as “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide”, can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions involving anilines, aryl ketones, and DMSO . They can also undergo ZnCl2-catalyzed three-component coupling reactions .

Scientific Research Applications

Discovery of 3-oxabicyclo[4.1.0]heptane

Hobbs et al. (2019) discussed the discovery of a potent non-nitrogen containing morpholine isostere, 3-oxabicyclo[4.1.0]heptane, and its application in inhibitors of the PI3K-AKT-mTOR pathway. This research highlights the utility of morpholine derivatives in kinase inhibition, focusing on mTORC1 and mTORC2 selective inhibition (H. Hobbs et al., 2019).

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines

Abu-Hashem et al. (2020) synthesized novel compounds derived from visnagenone and khellinone, showcasing the role of morpholine in developing anti-inflammatory and analgesic agents. Their work indicates the potential of these derivatives in COX inhibition and their therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

One-Pot Biginelli Synthesis of Dihydropyrimidinone Derivatives

Bhat et al. (2018) reported on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, emphasizing the method's simplicity and efficiency. This study contributes to the understanding of synthesizing heterocyclic compounds with potential biological applications (M. A. Bhat et al., 2018).

Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine

Lei et al. (2017) developed a rapid and green synthetic method for 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, an important intermediate inhibiting tumor necrosis factor alpha and nitric oxide. This work underlines the significance of morpholine derivatives in developing compounds with potential antitumor activity (H. Lei et al., 2017).

properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-10-12(18-13(20)15(3,4)5)11(2)17-14(16-10)19-6-8-21-9-7-19/h6-9H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIKNKJKBZGYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)pivalamide

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